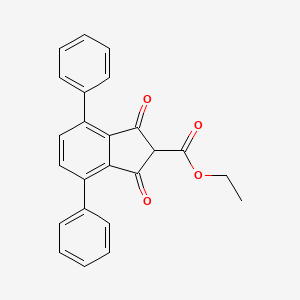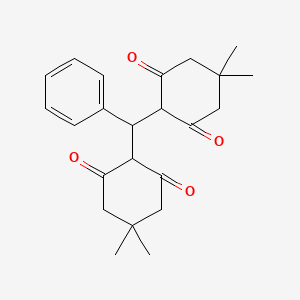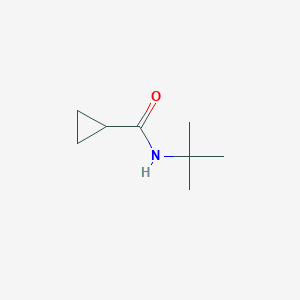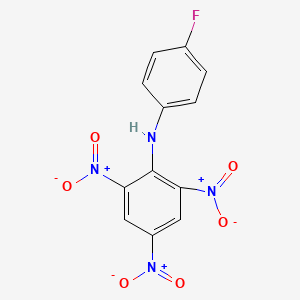
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is a chemical compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxoindan core substituted with phenyl groups at positions 4 and 7, and an ethyl ester group at position 2. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-diphenylindan-1,3-dione with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems. For example, its ability to undergo oxidation and reduction reactions can modulate its activity in biological environments .
相似化合物的比较
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Ethyl 1,3-dioxo-2-indanecarboxylate: Another similar compound with a slightly different structure but comparable reactivity.
Uniqueness
Ethyl 1,3-dioxo-4,7-diphenyl-2-indanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups at positions 4 and 7 enhances its stability and reactivity, making it a valuable compound in various research fields .
属性
分子式 |
C24H18O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
ethyl 1,3-dioxo-4,7-diphenylindene-2-carboxylate |
InChI |
InChI=1S/C24H18O4/c1-2-28-24(27)21-22(25)19-17(15-9-5-3-6-10-15)13-14-18(20(19)23(21)26)16-11-7-4-8-12-16/h3-14,21H,2H2,1H3 |
InChI 键 |
SFKNUDIRNCERSL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11965977.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965989.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)



![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)



